REACTION_CXSMILES
|
O.[C:2]([OH:6])(=[O:5])[CH:3]=[O:4].[CH3:7][C:8]([C:10]1[CH:15]=[CH:14][C:13]([Cl:16])=[CH:12][CH:11]=1)=[O:9]>>[Cl:16][C:13]1[CH:14]=[CH:15][C:10]([C:8](=[O:9])[CH2:7][CH:3]([OH:4])[C:2]([OH:6])=[O:5])=[CH:11][CH:12]=1 |f:0.1|
|
Name
|
|
Quantity
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4.6 g
|
Type
|
reactant
|
Smiles
|
O.C(C=O)(=O)O
|
Name
|
|
Quantity
|
15.4 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=CC=C(C=C1)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
are heated at +95° C. under reduced pressure (50 mbar) for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
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During this time, water is continually removed
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
the residue is crystallized from ethyl acetate/hexane
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C(CC(C(=O)O)O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |